REACTION_SMILES
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[C:34]([O-:35])(=[O:36])[CH3:37].[CH3:39][OH:40].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30].[NH2:1][C:2]1=[N:3][C:4](=[O:23])[C:5](=[C:7]2[CH2:8][CH2:9][NH:10][C:11](=[O:22])[c:12]3[nH:13][c:14]4[cH:15][cH:16][c:17]([Br:21])[cH:18][c:19]4[c:20]32)[NH:6]1.[Na+:38].[OH2:31].[OH2:32].[OH2:33]>>[NH2:1][C:2]1=[N:3][C:4](=[O:23])[C:5](=[C:7]2[CH2:8][CH2:9][NH:10][C:11](=[O:22])[c:12]3[nH:13][c:14]4[cH:15][cH:16][cH:17][cH:18][c:19]4[c:20]32)[NH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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NC1=NC(=O)C(=C2CCNC(=O)c3[nH]c4ccc(Br)cc4c32)N1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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NC1=NC(=O)C(=C2CCNC(=O)c3[nH]c4ccc(Br)cc4c32)N1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=O)C(=C2CCNC(=O)c3[nH]c4ccccc4c32)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |